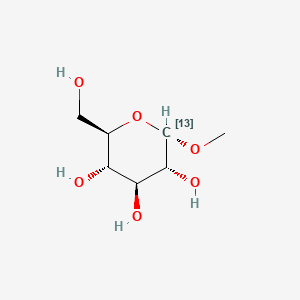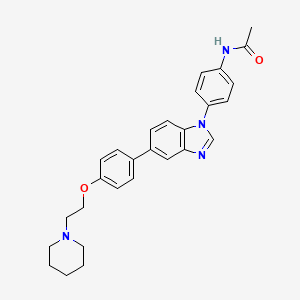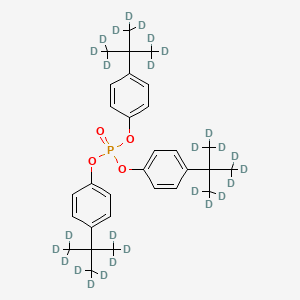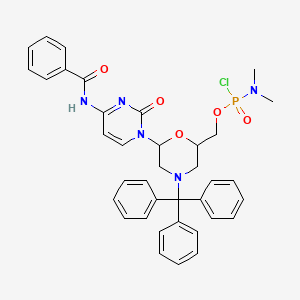
Activated C Subunit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Activated C Subunit, also known as the Receptor for Activated C Kinase 1, is a highly conserved scaffold protein that interacts with multiple proteins and participates in diverse cellular activities. It belongs to the tryptophan-aspartate repeat family of proteins and shares significant homology with the beta subunit of G-proteins. This protein plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell growth regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the Activated C Subunit typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of the this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The process is optimized to ensure high yield and purity of the protein .
Analyse Des Réactions Chimiques
Types of Reactions: The Activated C Subunit undergoes various types of chemical reactions, including phosphorylation, ubiquitination, and protein-protein interactions. These reactions are crucial for its function as a scaffold protein and its role in signal transduction pathways .
Common Reagents and Conditions:
Phosphorylation: This reaction typically involves kinases such as protein kinase C, which phosphorylates specific serine or threonine residues on the this compound.
Ubiquitination: This reaction involves the attachment of ubiquitin molecules to lysine residues on the this compound.
Major Products:
Phosphorylated this compound: This form of the protein is involved in various signaling pathways and cellular processes.
Ubiquitinated this compound: This form is targeted for degradation by the proteasome, regulating the protein’s levels within the cell.
Applications De Recherche Scientifique
The Activated C Subunit has numerous applications in scientific research:
Chemistry: It is used as a model protein to study protein-protein interactions and signal transduction mechanisms.
Biology: The protein is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The Activated C Subunit exerts its effects by acting as a scaffold protein, facilitating the assembly of protein complexes involved in signal transduction pathways. It interacts with various molecular targets, including protein kinase C, ribosomal proteins, and transcription factors. These interactions regulate the phosphorylation of target proteins, leading to changes in cellular activities such as protein synthesis, cell growth, and apoptosis .
Comparaison Avec Des Composés Similaires
Receptor for Activated C Kinase 2: Another member of the tryptophan-aspartate repeat family, sharing similar functions but with distinct molecular targets.
Beta Subunit of G-Proteins: Shares structural homology with the Activated C Subunit and is involved in similar signaling pathways.
Uniqueness: The this compound is unique in its ability to interact with a wide range of proteins and participate in diverse cellular processes. Its role as a scaffold protein and its involvement in multiple signaling pathways distinguish it from other similar compounds .
Propriétés
Numéro CAS |
1155373-31-1 |
|---|---|
Formule moléculaire |
C37H37ClN5O5P |
Poids moléculaire |
698.1 g/mol |
Nom IUPAC |
N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |
Clé InChI |
RCQVHNTXMQCQLT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


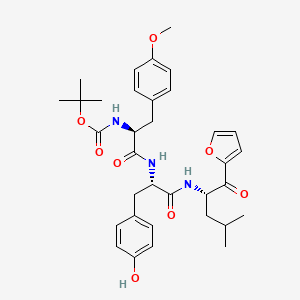
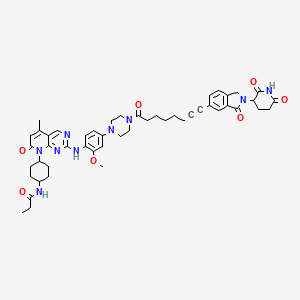
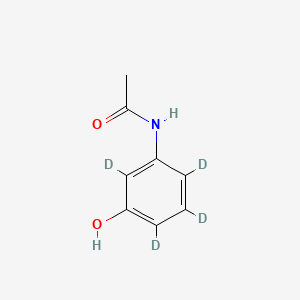
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
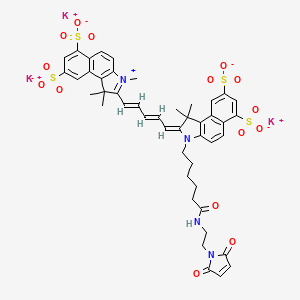


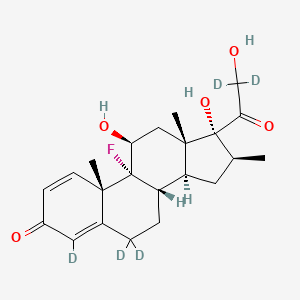
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
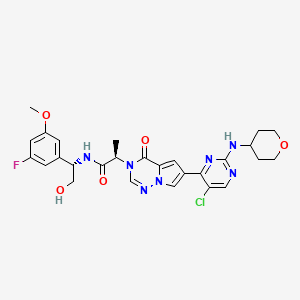
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
